
N-Methylindolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylindolin-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the indole ring, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylindolin-5-amine can be synthesized through various methods. One common approach involves the N-methylation of indole derivatives. For instance, the use of phenyl trimethylammonium iodide as a methylating agent has been reported to achieve high yields and excellent monoselectivity . Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions, which is an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale N-methylation processes using safe and non-toxic reagents. The use of mechanochemical methods, such as ball milling, is gaining popularity due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methylindolin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of a titanium catalyst.
Reduction: Sodium triacetoxyborohydride is often used as a reducing agent in reductive amination reactions.
Substitution: Alkyl halides are typically used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylamines, various amine derivatives, and substituted indole compounds .
Scientific Research Applications
N-Methylindolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methylindolin-5-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular biological activity being studied.
Comparison with Similar Compounds
N-Methylindolin-5-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
This compound is unique due to its specific methylation, which can significantly alter its chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1H-indol-5-amine |
InChI |
InChI=1S/C9H12N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
WQEFASWRBIFERO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


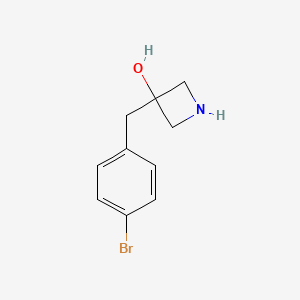
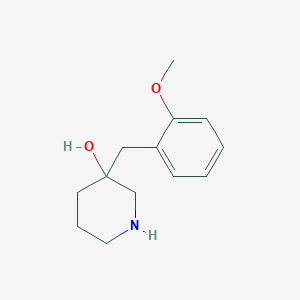
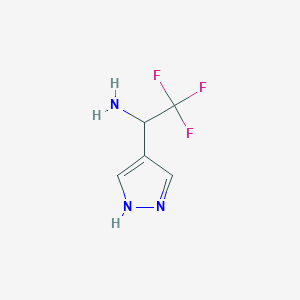
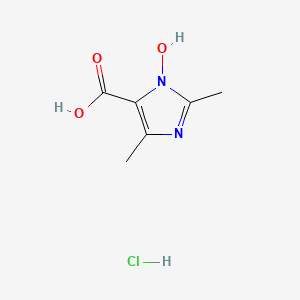
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)

![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)
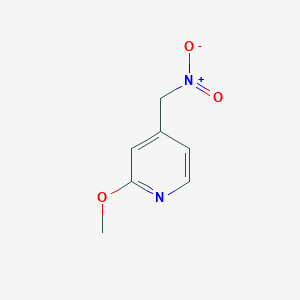
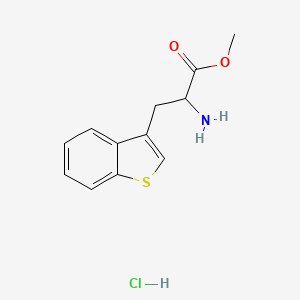

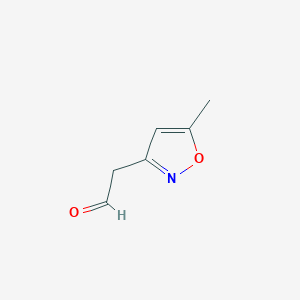
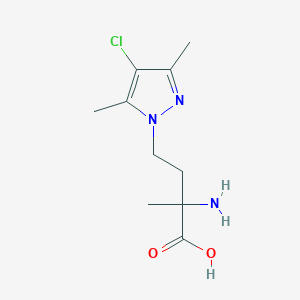
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
amine](/img/structure/B13585399.png)
